molecular formula C9H6INO B177457 3-iodo-1H-indole-2-carbaldehyde CAS No. 176327-44-9

3-iodo-1H-indole-2-carbaldehyde

Cat. No. B177457
M. Wt: 271.05 g/mol
InChI Key: ZYZVPGMSKQLUMR-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-2-carbaldehyde is a derivative of indole-3-carboxaldehyde, which is a biochemical used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The molecular weight is 243.04 g/mol .

Scientific Research Applications

Multicomponent Reactions (MCRs)

  • Scientific Field: Organic Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures. They are particularly useful in multicomponent reactions (MCRs), which are a type of chemical reaction where three or more substrates are combined to form a product .
  • Methods of Application: MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
  • Results: MCRs are generally high-yielding, operationally friendly, time- and cost-effective .

Synthesis of Indole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indole derivatives, including those of 1H-Indole-3-carbaldehyde, are important in cell biology and have been used in the treatment of various disorders in the human body .
  • Methods of Application: The synthesis of indole derivatives involves various chemical reactions, including C–C and C–N coupling reactions and reductions .
  • Results: Indole derivatives have shown various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .

Inhibition of HIV-1 Integrase

  • Scientific Field: Virology

Synthesis of Carbazole Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are significant precursors for the synthesis of various heterocyclic derivatives, including carbazole .
  • Methods of Application: The inherent functional groups (CO) in 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions easily .
  • Results: Carbazole derivatives have shown various biologically vital properties .

Synthesis of Triazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde is a key precursor for the synthesis of triazole derivatives .
  • Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
  • Results: Triazole derivatives have shown various biologically vital properties .

Synthesis of Pyrimidine Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde is used as a precursor for the synthesis of pyrimidine derivatives .
  • Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
  • Results: Pyrimidine derivatives have shown various biologically vital properties .

Synthesis of Indole Alkaloids

  • Scientific Field: Organic Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde and its derivatives are significant in the synthesis of indole alkaloids .
  • Methods of Application: The inherent functional groups (CO) in 1H-Indole-3-carbaldehyde can undergo C–C and C–N coupling reactions and reductions .
  • Results: Indole alkaloids have shown various biologically vital properties .

Synthesis of Quinoline Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde is a key precursor for the synthesis of quinoline derivatives .
  • Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
  • Results: Quinoline derivatives have shown various biologically vital properties .

Synthesis of Imidazole Derivatives

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 1H-Indole-3-carbaldehyde is used as a precursor for the synthesis of imidazole derivatives .
  • Methods of Application: The synthesis involves multicomponent reactions (MCRs) and coupling reactions .
  • Results: Imidazole derivatives have shown various biologically vital properties, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety And Hazards

Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-iodo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZVPGMSKQLUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453151
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-indole-2-carbaldehyde

CAS RN

176327-44-9
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Abbiati, EM Beccalli, A Marchesini, E Rossi - Synthesis, 2001 - thieme-connect.com
… rings involving alkyne derivatives, [6] we focused our attention on the synthesis of 2-acyl-1-benzenesulfonyl-3-iodo-1H-indoles and 1-benzenesulfonyl-3-iodo-1H-indole-2-carbaldehyde…
Number of citations: 38 www.thieme-connect.com
S Biswas, S Batra - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… Inspired by the success of the methodology with 3-iodo-1H-indole-2-carbaldehyde we considered it appropriate to test its suitability with 3-bromo-1H-indole-2-carbaldehyde. Although …
Number of citations: 18 onlinelibrary.wiley.com
M Li, Y Dong, C Zhou, J Bai, J Cheng, J Sun… - Organic Letters, 2021 - ACS Publications
… (4) Alternatively, sequential Ullmann cross-coupling/reductive annulation of 1-bromo-2-nitrobenzene with 3-iodo-1H-indole-2-carbaldehyde (Scheme 1d) (5) or electrophilic cyclization …
Number of citations: 9 pubs.acs.org
SA Worlikar, B Neuenswander… - … to carbocycles and …, 2008 - search.proquest.com
3-Iodoindoles have been synthesized mainly by the iodocyclization of N, N-dialkyl-o-(1-alkynyl) anilines, obtained by the Pd/Cu catalyzed coupling of terminal acetylenes with N, N-…
Number of citations: 4 search.proquest.com
MM Heravi, L Mohammadkhani - Journal of Organometallic Chemistry, 2018 - Elsevier
Stille reaction is one of the most common, efficient and selective Pd-catalyzed cross-coupling reactions for the construction of CC bonds in the art of organic synthesis. It was initially …
Number of citations: 60 www.sciencedirect.com
L Zhang, M Zheng, F Zhao, Y Zhai… - ACS Combinatorial …, 2014 - ACS Publications
… To a solution of aniline (1.0 mmol) in dry MeOH (5.0 mL) was added 3-iodo-1H-indole-2-carbaldehyde (1.0 mmol), benzoic acid (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol), and …
Number of citations: 39 pubs.acs.org
X Yang, P Knochel
Number of citations: 0
田中寛康 - 2019 - u-shizuoka-ken.repo.nii.ac.jp
略語表 acetyl acetylacetonate adamantyl aryl benzyl bipyridine butyl catalytic cyclooctadiene cyclohexyl 1, 4-diazabicyclo [2.2. 2] octane dibenzylideneacetone 1, 8-diazabicyclo [5.4. 0] …
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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